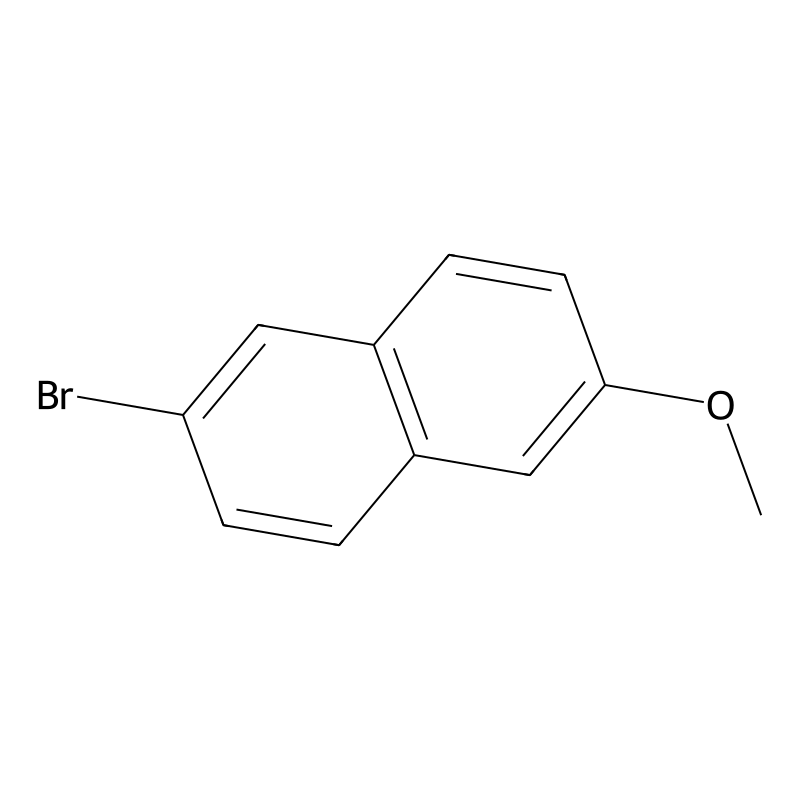Pharma Secondary Standards
CAS No.:111-46-6
Molecular Formula:C4H10O3
(CH2CH2OH)2O
C4H10O3
(CH2CH2OH)2O
C4H10O3
Molecular Weight:106.12 g/mol
Availability:
In Stock
CAS No.:147-24-0
Molecular Formula:C17H21NO.ClH
C17H22ClNO
C17H22ClNO
Molecular Weight:291.8 g/mol
Availability:
In Stock
CAS No.:137-58-6
Molecular Formula:C14H22N2O
Molecular Weight:234.34 g/mol
Availability:
In Stock
CAS No.:94-13-3
Molecular Formula:C10H12O3
Molecular Weight:180.20 g/mol
Availability:
In Stock
CAS No.:69-65-8
Molecular Formula:C6H14O6
Molecular Weight:182.17 g/mol
Availability:
In Stock
CAS No.:5111-65-9
Molecular Formula:C11H9BrO
Molecular Weight:237.09 g/mol
Availability:
In Stock





